molecular formula C21H21NO5 B11377969 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)acetamide

2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B11377969
M. Wt: 367.4 g/mol
InChI Key: BEYNWNVQPQLFIP-UHFFFAOYSA-N
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Description

2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)acetamide is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes a chromen-2-one core, a hydroxy group, and a methoxybenzyl acetamide moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)acetamide typically involves multiple steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Hydroxylation and Methylation: The hydroxylation of the chromen-2-one core can be achieved using suitable oxidizing agents. Methylation of the hydroxyl groups can be performed using methyl iodide in the presence of a base.

    Acetamide Formation: The final step involves the reaction of the chromen-2-one derivative with 4-methoxybenzylamine in the presence of acetic anhydride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to improve yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the chromen-2-one core, potentially converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)acetamide is studied for its potential bioactivity. It may exhibit antioxidant, anti-inflammatory, and antimicrobial properties, making it a candidate for drug development and therapeutic applications.

Medicine

The compound’s potential medicinal properties are of significant interest. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions. Its ability to interact with biological targets could be harnessed for therapeutic purposes.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers and coatings. Its chemical reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    Coumarin Derivatives: Compounds such as 4-hydroxycoumarin and 7-hydroxy-4-methylcoumarin share structural similarities with the chromen-2-one core.

    Benzylacetamides: Compounds like N-benzylacetamide and N-(4-methoxybenzyl)acetamide are structurally related due to the presence of the benzylacetamide moiety.

Uniqueness

2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(4-methoxybenzyl)acetamide is unique due to the combination of the chromen-2-one core with the methoxybenzyl acetamide moiety. This structural arrangement imparts distinct chemical and biological properties, setting it apart from other similar compounds. Its potential bioactivity and versatility in chemical reactions make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

IUPAC Name

2-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C21H21NO5/c1-12-16-8-9-18(23)13(2)20(16)27-21(25)17(12)10-19(24)22-11-14-4-6-15(26-3)7-5-14/h4-9,23H,10-11H2,1-3H3,(H,22,24)

InChI Key

BEYNWNVQPQLFIP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)CC(=O)NCC3=CC=C(C=C3)OC

Origin of Product

United States

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